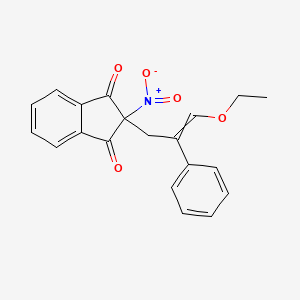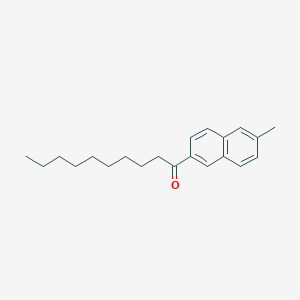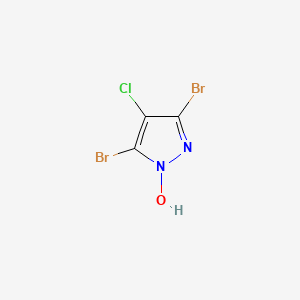
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of nitroindene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the enone intermediate.
Nitration: Introducing the nitro group via nitration reaction using nitric acid or other nitrating agents.
Cyclization: Forming the indene ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine or other reduced forms.
Substitution: Various substitution reactions could occur, particularly at the phenyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenation reagents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroindene Derivatives: Compounds with similar structures but different substituents.
Phenylpropene Derivatives: Compounds with variations in the phenylpropene moiety.
Ethoxy Compounds: Compounds with ethoxy groups attached to different parts of the molecule.
Uniqueness
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
87698-36-0 |
|---|---|
Fórmula molecular |
C20H17NO5 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-(3-ethoxy-2-phenylprop-2-enyl)-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C20H17NO5/c1-2-26-13-15(14-8-4-3-5-9-14)12-20(21(24)25)18(22)16-10-6-7-11-17(16)19(20)23/h3-11,13H,2,12H2,1H3 |
Clave InChI |
HWZZMRBSWHRXQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(CC1(C(=O)C2=CC=CC=C2C1=O)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)



![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)



![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)


